molecular formula C21H24BrNO3 B137425 (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide CAS No. 125850-75-1

(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide

Cat. No. B137425
M. Wt: 418.3 g/mol
InChI Key: JKXUAKAQFISCCT-UHFFFAOYSA-M
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Patent
US04948819

Procedure details

Dimethylaminoethyl acrylate (9.11 mls) was added to a stirred solution of 4-bromomethylbenzophenone (13.75g) in acetone (50 mls) at 55° C. and the mixture was stirred for two hours at 60°±2° C. After cooling to room temperature, the stirred mixture was further cooled in an ice bath for two hours prior to filtration. After washing the residue with acetone (X1) followed by isopropyl ether (X2) the solid was dried under vacuo at room temperature. The crude title compound was obtained as a white crystalline solid (14.48g; m.p. 121°-123° C.) which was recrystallised from acetone (150 mls). Filtration, followed by sequentially washing with acetone (X1) then isopropyl ether (X1) and drying under vacuo at room temperature gave the title compound (10.26g; yield =49.04%) as white fine granular crystals of melting point equal to 122°-124° C. Analysis:
Quantity
9.11 mL
Type
reactant
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
49.04%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3].[Br:11][CH2:12][C:13]1[CH:26]=[CH:25][C:16]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:18])=[CH:15][CH:14]=1>CC(C)=O>[Br-:11].[C:17]([C:16]1[CH:25]=[CH:26][C:13]([CH2:12][N+:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])=[CH:14][CH:15]=1)(=[O:18])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.11 mL
Type
reactant
Smiles
C(C=C)(=O)OCCN(C)C
Name
Quantity
13.75 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for two hours at 60°±2° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was further cooled in an ice bath for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
to filtration
WASH
Type
WASH
Details
After washing the residue with acetone (X1)
CUSTOM
Type
CUSTOM
Details
was dried under vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
The crude title compound was obtained as a white crystalline solid (14.48g; m.p. 121°-123° C.) which
CUSTOM
Type
CUSTOM
Details
was recrystallised from acetone (150 mls)
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by sequentially washing with acetone (X1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
isopropyl ether (X1) and drying under vacuo at room temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Br-].C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C[N+](CCOC(C=C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.26 g
YIELD: PERCENTYIELD 49.04%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.